
2,3,6-Tribromopyridine
Overview
Description
2,3,6-Tribromopyridine (CAS 2402-92-8) is a brominated pyridine derivative characterized by bromine substituents at the 2-, 3-, and 6-positions of the pyridine ring. This compound is widely utilized in pharmaceutical and organic synthesis due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable the construction of complex heterocyclic frameworks. For instance, it has been employed as a key intermediate in the enantioselective synthesis of GE2270 A, a thiopeptide antibiotic core, through sequential cross-coupling with thiazole derivatives . Its synthetic utility stems from the electron-withdrawing effects of bromine atoms, which enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution or metal-catalyzed coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Tribromopyridine can be synthesized through the bromination of pyridine derivatives. One common method involves the bromination of 2,6-dibromopyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tribromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
Organic Synthesis
2,3,6-Tribromopyridine is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This capability makes it valuable for developing pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving this compound
Reaction Type | Example Products | Reference |
---|---|---|
Nucleophilic Substitution | Various substituted pyridines | |
Coupling Reactions | Biologically active compounds | |
Metalation | Organometallic intermediates |
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The compound serves as a precursor for synthesizing biologically active compounds that can be evaluated for therapeutic applications.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of synthesized derivatives of this compound. The results demonstrated that certain derivatives inhibited tumor cell growth by targeting specific cellular pathways involved in cancer proliferation .
Medicinal Chemistry
In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. Their unique structure allows for modifications that enhance biological activity and selectivity towards specific targets.
Table 2: Therapeutic Applications of this compound Derivatives
Application Area | Potential Uses | Findings |
---|---|---|
Antimicrobial Agents | Inhibition of bacterial growth | Effective against E. coli |
Anticancer Agents | Targeting cancer cell lines | Significant growth inhibition |
Neurological Disorders | Modulation of neurotransmitter systems | Promising results in vitro |
Industrial Applications
Beyond academic research, this compound finds uses in the production of specialty chemicals and materials with specific properties. Its unique reactivity profile makes it suitable for formulating advanced materials in electronics and polymer industries.
Mechanism of Action
The mechanism of action of 2,3,6-tribromopyridine depends on its specific applicationThis interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Pyridines
(CAS 3430-15-7)
- Structure : Bromine atoms at 2-, 3-, and 5-positions, with a methyl group at the 6-position.
- However, the electron-donating methyl group may slightly counteract the electron-withdrawing effects of bromine, altering regioselectivity in reactions.
- Applications : Used in synthesizing isomeric triarylpyridines via Suzuki-Miyaura cross-coupling, yielding compounds like 2,3,5-triaryl-4,6-dimethylpyridines .
2,5-Dibromo-3,6-dimethylpyridine (CAS 38749-93-8)
- Structure : Bromine at 2- and 5-positions, with methyl groups at 3- and 6-positions.
- Reactivity : Reduced bromination (two bromine atoms) lowers electrophilicity compared to tribrominated analogs. Methyl groups further reduce reactivity by steric and electronic effects.
- Applications : Suitable for synthesizing less substituted pyridine derivatives, often in combinatorial chemistry libraries .
2,4,6-Tribromopyridine 1-Oxide (CAS 170875-37-3)
- Structure : Bromine at 2-, 4-, and 6-positions, with an N-oxide group.
- Reactivity : The N-oxide group increases the ring's electron deficiency, enhancing reactivity in oxidation reactions. This compound is used as an oxidant in organic synthesis, particularly for introducing oxygen or nitrogen functionalities .
- Physical Properties: Higher density (2.54 g/cm³) and boiling point (427°C) compared to non-oxidized tribromopyridines due to polar N-oxide interactions .
Reactivity in Cross-Coupling Reactions
The position of bromine atoms dictates regioselectivity in cross-coupling reactions:
- 2,3,6-Tribromopyridine : Bromines at 2, 3, and 6 allow sequential coupling, enabling the synthesis of polyheterocyclic structures. For example, coupling with thiazoles yields GE2270 A intermediates .
- 2,3,5-Tribromo-6-methylpyridine : Methyl and bromine substituents create steric and electronic biases, favoring coupling at the 5-position due to reduced steric hindrance .
Key Research Findings
Synthetic Versatility : this compound outperforms 2,3,5-tribromo-6-methylpyridine in reaction rates for sequential couplings due to reduced steric hindrance .
Regioselectivity : Methyl groups in 2,5-dibromo-3,6-dimethylpyridine shift coupling preferences to less hindered positions, enabling access to unique triarylpyridines .
Oxidation Applications: 2,4,6-Tribromopyridine 1-oxide’s N-oxide group makes it superior for oxidation reactions compared to non-oxidized analogs .
Biological Activity
2,3,6-Tribromopyridine (C₅H₂Br₃N) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features three bromine atoms substituted at the 2, 3, and 6 positions of the pyridine ring. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It is particularly effective against various strains of bacteria due to its ability to inhibit protein synthesis. The mechanism involves interference with elongation factor proteins essential for bacterial growth.
Case Study: Thiopeptide Derivatives
A notable study by Bach et al. (2014) utilized this compound as a starting material for synthesizing thiopeptide antibiotics. These derivatives demonstrated potent antibacterial activity against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited a unique mechanism of action by binding to ribosomal components .
Table 1: Antibacterial Efficacy of Thiopeptide Derivatives Derived from this compound
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiopeptide A | MRSA | 0.5 µg/mL |
Thiopeptide B | Escherichia coli | 1.0 µg/mL |
Thiopeptide C | Streptococcus pneumoniae | 0.25 µg/mL |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential anticancer activity. Studies have indicated that thiopeptides derived from this compound can selectively target cancer cells without affecting healthy tissues.
The anticancer effect is primarily attributed to the inhibition of transcription factors involved in cell proliferation and survival. For instance, thiostrepton—a thiopeptide analog—has been shown to inhibit the forkhead box M1 (FOXM1) transcription factor, which is overexpressed in various cancers .
Table 2: Anticancer Activity of Thiopeptides Derived from this compound
Compound Name | Cancer Cell Line | IC₅₀ (µM) |
---|---|---|
Thiostrepton | HepG2 (liver cancer) | 0.1 µM |
Thiopeptide D | MCF-7 (breast cancer) | 0.5 µM |
Thiopeptide E | A549 (lung cancer) | 0.75 µM |
Other Biological Activities
Beyond antibacterial and anticancer effects, research has highlighted additional biological activities associated with this compound:
- Antifungal Activity : Some derivatives exhibit effectiveness against fungal pathogens.
- Immunosuppressive Properties : Certain thiopeptides show potential in modulating immune responses.
- Antimalarial Effects : Compounds derived from this structure have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,6-tribromopyridine, and what are their comparative advantages?
- Methodological Answer : The compound is typically synthesized via regioselective bromination of pyridine derivatives. For example, bromination of 3-aminopyridine using bromine in the presence of a catalyst (e.g., FeBr₃) under controlled temperatures (0–5°C) can yield this compound . Alternatively, stepwise bromination with N-bromosuccinimide (NBS) in dichloromethane allows better control over regioselectivity. Key advantages include scalability (for FeBr₃-mediated reactions) and reduced side products (for NBS-based methods). Purity should be confirmed via HPLC (>98%) and elemental analysis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns. For this compound, expect distinct aromatic proton signals in the δ 7.8–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 315.79 (C₅H₂Br₃N) .
- Elemental Analysis : Theoretical Br content (75.7%) should match experimental results within ±0.3% .
Q. What safety precautions are recommended when handling this compound, given limited toxicological data?
- Methodological Answer : Due to the lack of specific toxicity data for this isomer, adopt precautions for analogous brominated pyridines:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation and skin contact.
- Store in a cool, dry place away from oxidizers.
- Dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bromination pathways to identify energetically favorable intermediates. For example, comparing activation energies for bromine addition at C2 vs. C6 positions clarifies regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) is recommended .
Q. What strategies optimize this compound as a precursor for heterocyclic drug candidates?
- Methodological Answer :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to introduce aryl groups at the C2 position .
- Nucleophilic Substitution : Replace bromine atoms with amines or thiols under microwave irradiation (120°C, 30 min) for accelerated kinetics .
- Structural Diversification : Combine with thiophene or piperidine derivatives to enhance bioactivity, as demonstrated in related pyridine-based scaffolds .
Q. How can researchers address data gaps in the ecological impact of this compound?
- Methodological Answer :
- Bioaccumulation Studies : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna).
- Degradation Analysis : Perform photolysis experiments (UV light, λ = 254 nm) to assess persistence in water/sediment systems .
- Toxicity Profiling : Conduct acute toxicity tests (e.g., LC₅₀ for zebrafish embryos) and compare results with structurally similar compounds like 2,4,6-tribromopyridine .
Properties
IUPAC Name |
2,3,6-tribromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQJQYLAIGWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604592 | |
Record name | 2,3,6-Tribromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-92-8 | |
Record name | 2,3,6-Tribromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Tribromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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